molecular formula C4H9BrOS B14613005 1-Bromo-2-(ethanesulfinyl)ethane CAS No. 58841-53-5

1-Bromo-2-(ethanesulfinyl)ethane

Katalognummer: B14613005
CAS-Nummer: 58841-53-5
Molekulargewicht: 185.09 g/mol
InChI-Schlüssel: XNZCRRCSKWHTNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(ethanesulfinyl)ethane is an organic compound with the molecular formula C4H9BrOS It is characterized by the presence of a bromine atom, a sulfinyl group, and an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(ethanesulfinyl)ethane typically involves the reaction of ethanesulfinyl chloride with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(ethanesulfinyl)ethane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or peracids are used under mild conditions to avoid over-oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Products such as alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(ethanesulfinyl)ethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(ethanesulfinyl)ethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-phenylethane
  • 1-Bromo-2-ethoxyethane

Comparison

1-Bromo-2-(ethanesulfinyl)ethane is unique due to the presence of both a bromine atom and a sulfinyl group, which impart distinct chemical reactivity. In comparison, similar compounds may lack one of these functional groups, resulting in different chemical properties and reactivity profiles. For example, 1-Bromo-2-(2-methoxyethoxy)ethane contains an ether group instead of a sulfinyl group, leading to different reactivity in nucleophilic substitution and oxidation reactions.

Eigenschaften

CAS-Nummer

58841-53-5

Molekularformel

C4H9BrOS

Molekulargewicht

185.09 g/mol

IUPAC-Name

1-bromo-2-ethylsulfinylethane

InChI

InChI=1S/C4H9BrOS/c1-2-7(6)4-3-5/h2-4H2,1H3

InChI-Schlüssel

XNZCRRCSKWHTNV-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.